N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that features a combination of fluorobenzene, thiophene, and dimethoxybenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzenesulfonyl chloride and 3,4-dimethoxybenzenesulfonamide. These intermediates are then reacted under controlled conditions to form the final product.
- Step 1: Preparation of 4-fluorobenzenesulfonyl chloride:
- React 4-fluorobenzenesulfonyl chloride with thiophene-2-yl-ethylamine in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen).
- Step 2: Preparation of 3,4-dimethoxybenzenesulfonamide:
- React 3,4-dimethoxybenzenesulfonyl chloride with ammonia or an amine.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane).
- Step 3: Coupling Reaction:
- Combine the intermediates from steps 1 and 2 in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Room temperature, inert atmosphere, solvent (e.g., dichloromethane).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
- Oxidation:
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Major products: Oxidized derivatives of the thiophene and benzene rings.
- Reduction:
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced forms of the sulfonyl and nitro groups.
- Substitution:
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives at the benzene or thiophene rings.
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
- Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and protein binding.
- Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied for its ability to interact with specific molecular targets in the body.
- Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Investigated for its potential use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds:
- N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
- N-[2-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
- N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
Uniqueness: N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO6S3/c1-27-17-10-9-16(12-18(17)28-2)31(25,26)22-13-20(19-4-3-11-29-19)30(23,24)15-7-5-14(21)6-8-15/h3-12,20,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYZEFCPCDYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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